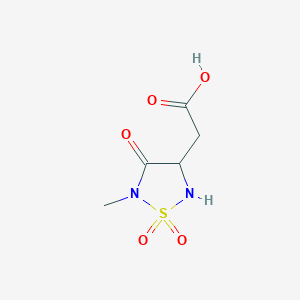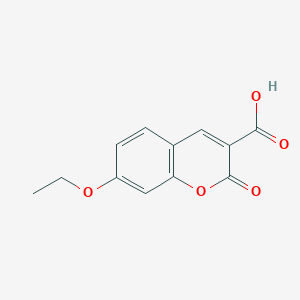
7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid
Vue d'ensemble
Description
7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid is a derivative of coumarin . Coumarins are a very important group of compounds due to their usage in pharmacy and medicine . They are widely spread in nature and can be found in many plant roots, flowers, leaves, peels, seeds, and fruits, as secondary metabolites .
Synthesis Analysis
Coumarin derivatives could be obtained from different starting materials with various methods but with big differences in yield . Among the methods for the synthesis of substituted methyl 2-oxo-2H-chromene-3-carboxylates, the eco-friendly method in water, with choline chloride as a catalyst, is proven to be the best .Molecular Structure Analysis
The molecular formula of 7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid is C12H10O5 . The InChI code is 1S/C12H10O5/c1-2-16-8-4-3-7-5-9 (11 (13)14)12 (15)17-10 (7)6-8/h3-6H,2H2,1H3, (H,13,14) .Chemical Reactions Analysis
The study of coumarin dates back to 1820 when coumarin was first extracted from the tonka bean by Vogel . Many different methods and techniques are developed in order to synthesize coumarin derivatives .Physical And Chemical Properties Analysis
The compound has a molecular weight of 234.21 g/mol . It is a solid at room temperature .Applications De Recherche Scientifique
- Results : This could lead to a better understanding of tumor metabolism and potentially new cancer therapies .
- Results : Findings could contribute to the development of new drugs targeting MIF-related pathways .
- Results : Production of polymers with enhanced or novel properties suitable for industrial applications .
- Results : Could lead to new treatments for neurological conditions if the compound shows positive effects on brain function .
Cancer Research
Pharmacology
Material Science
Analytical Chemistry
Neuroscience
Enzyme Inhibition
Propriétés
IUPAC Name |
7-ethoxy-2-oxochromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-2-16-8-4-3-7-5-9(11(13)14)12(15)17-10(7)6-8/h3-6H,2H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDYPFONHKLFGFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586422 | |
| Record name | 7-Ethoxy-2-oxo-2H-1-benzopyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Ethoxy-2-oxo-2H-chromene-3-carboxylic acid | |
CAS RN |
79065-74-0 | |
| Record name | 7-Ethoxy-2-oxo-2H-1-benzopyran-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



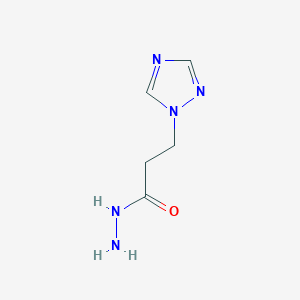
![2-chloro-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1367724.png)
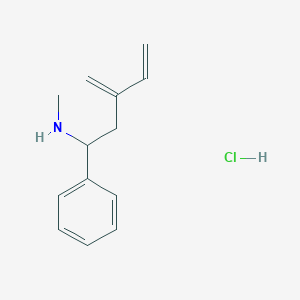
![4-Methoxy-3-{[(3-methyl-1H-1,2,4-triazol-5-yl)-thio]methyl}benzaldehyde](/img/structure/B1367728.png)
![N-methyl-{[5-(morpholinomethyl)-2-furyl]methyl}amine](/img/structure/B1367733.png)
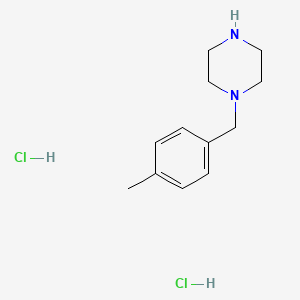

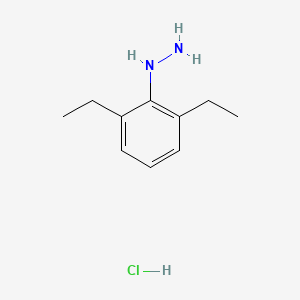
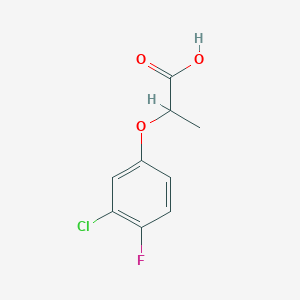
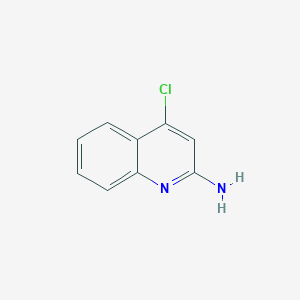
![(4Ar,6S,7R,7aR)-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxine-6,7-diol](/img/structure/B1367754.png)
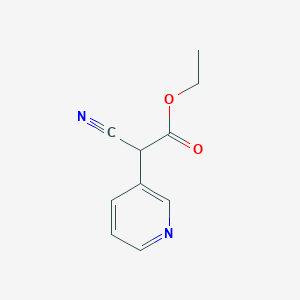
![Pyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B1367761.png)
